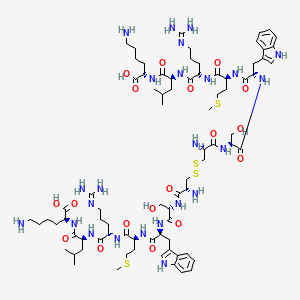

WL 47-dimer

カタログ番号 B1151272

分子量: 1844.3

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

High affinity caveolin-1 (CAV1) ligand (Kd = 23 nM); disrupts caveolin-1 oligomers. Exhibits selectivity for CAV1 over BSA, casein and HEWL.

科学的研究の応用

Protein Stability and Folding:

- The mutation of interface residue His-47 in trypanosomal triosephosphate isomerase to asparagine (H47N) demonstrates changes in protein dimerization and folding. This variant only dimerizes at higher protein concentrations and shows decreased thermal stability compared to the wild type, highlighting the role of specific residues in protein stability and dimer formation (Borchert et al., 1995).

Enzymatic Function and Kinetics:

- In human glutathione transferase P1-1, replacing Cys-47 with alanine or serine alters the enzyme's affinity for glutathione and triggers kinetic cooperativity. This points to the importance of certain residues in enzyme function and inter-subunit communication (Ricci et al., 1995).

Regulated Gene Expression:

- Chemical inducers of dimerization, or dimerizers, have been used to control gene expression in research and clinical applications. This involves using small molecules to regulate the dimerization and therefore the activity of proteins, which has implications in studying gene function and potential therapeutic uses (Pollock & Clackson, 2002).

Photosynthesis Research:

- Isolation of dimeric and monomeric forms of CP47-reaction center complexes in photosystem II (PSII) reveals insights into the structural and functional aspects of photosynthesis. Understanding these complexes' dimerization and monomerization provides crucial information about the PSII mechanism (Zheleva et al., 1998).

Understanding Protein Aggregation in Diseases:

- A study on a mutant form of superoxide dismutase-1 (SOD1) linked to familial amyotrophic lateral sclerosis (FALS) shows that dimer stabilization can prevent aggregation. This research is significant for understanding the pathological mechanisms of FALS and potential therapeutic approaches (Ray et al., 2004).

Protein Engineering and Synthetic Biology:

- The creation of synthetic dimerizers that regulate protein-protein interactions has applications in biological research and therapeutic strategies. These compounds can control protein activity with precision, offering insights into cellular mechanisms and potential treatments (Amara et al., 1997).

Structural Biology of Enzymes:

- Investigating mutations in thiol-specific antioxidant enzymes reveals the role of specific cysteine residues in dimerization and antioxidant activity. Such studies are crucial for understanding enzyme structure-function relationships (Chae, Uhm, & Rhee, 1994).

Drug-Protein Interactions:

- The interaction of drugs like ethacrynic acid with glutathione S-transferase P1‐1, particularly involving Cys-47 and Cys-101, provides insights into drug-protein binding dynamics. This is important for understanding drug efficacy and designing better therapeutics (Quesada‐Soriano et al., 2011).

Protein Dynamics and Disease Mechanisms:

- Studies on thymidylate synthase mutants and their susceptibility to trypsin provide insights into the dynamics of protein structure and function. Understanding these dynamics is crucial for comprehending disease mechanisms and designing drugs (Saxl et al., 2007).

特性

分子式 |

C80H130N24O18S4 |

|---|---|

分子量 |

1844.3 |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C80H130N24O18S4/c1-43(2)33-59(71(113)97-57(77(119)120)21-11-13-27-81)99-67(109)53(23-15-29-89-79(85)86)93-69(111)55(25-31-123-5)95-73(115)61(35-45-37-91-51-19-9-7-17-47(45)51)101-75(117)63(39-105)103-65(107)49(83)41-125-126-42-50(84)66(108)104-64(40-106)76(118)102-62(36-46-38-92-52-20-10-8-18-48(46)52)74(116)96-56(26-32-124-6)70(112)94-54(24-16-30-90-80(87)88)68(110)100-60(34-44(3)4)72(114)98-58(78(121)122)22-12-14-28-82/h7-10,17-20,37-38,43-44,49-50,53-64,91-92,105-106H,11-16,21-36,39-42,81-84H2,1-6H3,(H,93,111)(H,94,112)(H,95,115)(H,96,116)(H,97,113)(H,98,114)(H,99,109)(H,100,110)(H,101,117)(H,102,118)(H,103,107)(H,104,108)(H,119,120)(H,121,122)(H4,85,86,89)(H4,87,88,90)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー